iGP-1 belongs to a novel class of cell-permeant small-molecule inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). [] It is a benzimidazole derivative specifically designed for research purposes. [] The compound disrupts the activity of mGPDH, a crucial enzyme involved in the glycerol phosphate shuttle, linking glycolysis to oxidative phosphorylation within the mitochondria. [, ]
Mechanism of Action
iGP-1 acts as a mixed inhibitor of mGPDH. [] This means it can interact with both the enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity. While the exact binding site and mechanism are not fully elucidated, structural modifications to the benzimidazole ring system have been shown to impact iGP-1's potency, suggesting the importance of this region for its interaction with mGPDH. []
Applications
iGP-1 is a valuable tool for studying glycerol 3-phosphate metabolism in various biological systems. [] Some of its specific applications include:
Investigating the role of mGPDH in isolated cells and tissues: iGP-1 allows researchers to inhibit mGPDH activity and observe the downstream effects on cellular metabolism. [] This is helpful for understanding the enzyme's function in different cell types and tissues.
Studying the link between glycolysis and oxidative phosphorylation: By disrupting the glycerol phosphate shuttle, iGP-1 helps researchers investigate the interplay between glycolysis and oxidative phosphorylation in energy production. []
Developing potential therapeutic strategies for diseases involving mGPDH dysregulation: While not yet in clinical use, iGP-1's ability to inhibit mGPDH makes it a potential starting point for developing drugs targeting this enzyme for diseases where it might be implicated. []
Related Compounds
Benzimidazole-phenyl-succinamide Derivatives
Compound Description: Benzimidazole-phenyl-succinamide derivatives represent a class of small-molecule inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) []. These compounds were discovered through small-molecule screening and are characterized by a core benzimidazole-phenyl-succinamide structure essential for their inhibitory activity against mGPDH [].
Relevance: Benzimidazole-phenyl-succinamide derivatives are structurally related to iGP-1, sharing the core benzimidazole-phenyl-succinamide structure []. Modifications to the benzimidazole ring system within this class of compounds can modulate both the potency and off-target effects on mGPDH inhibition []. iGP-1 belongs to this class of compounds and exhibits mixed inhibition of mGPDH with IC50 and Ki values ranging from ~1–15 µM [].
iGP-5
Compound Description: iGP-5 is a small-molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) []. It was identified through small-molecule screening and belongs to the benzimidazole-phenyl-succinamide class of mGPDH inhibitors [].
Relevance: iGP-5 is structurally related to iGP-1, sharing the core benzimidazole-phenyl-succinamide scaffold that is essential for mGPDH inhibition []. Both compounds exhibit mixed inhibition of mGPDH with similar potency, demonstrating IC50 and Ki values between ~1–15 µM [].
RH02211
Compound Description: RH02211 is a benzimidazole derivative reported to be a potent inhibitor of mitochondrial glycerophosphate dehydrogenase (mGPDH) [].
Relevance: Although the exact structure of RH02211 is not provided in the context, its classification as a benzimidazole derivative suggests a structural similarity to iGP-1, which also contains a benzimidazole moiety []. Both compounds target and inhibit mGPDH, indicating a shared mechanism of action [].
Compound 5108184
Compound Description: Compound 5108184 is a benzoxadiazole-derivative identified as a potent inhibitor of mitochondrial glycerophosphate dehydrogenase (mGPDH) []. This compound has demonstrated efficacy in inhibiting the growth of prostate cancer cell lines [].
Relevance: While not directly containing a benzimidazole group like iGP-1, Compound 5108184 shares a similar target and biological activity profile with iGP-1 by inhibiting mGPDH []. This suggests that both compounds may share a similar binding site or mechanism of action on the enzyme, despite structural differences.
Metformin
Compound Description: Metformin is a widely used antidiabetic drug that has been repurposed for cancer therapy []. It has demonstrated a good safety profile and is associated with improved responses to cancer treatment in various cancer models [].
Relevance: Recent studies have identified mitochondrial glycerophosphate dehydrogenase (mGPDH) as a target of metformin []. While structurally dissimilar to iGP-1, metformin's ability to inhibit mGPDH suggests a shared pathway of influencing cancer cell metabolism []. This finding highlights the potential of targeting mGPDH, the target of iGP-1, as a therapeutic strategy in cancer.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GTS-21 (also known as DMBX-A), is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine (nACh) receptor agonist that has demonstrated memory and cognition enhancement activity in human clinical trials. Athenagen licensed the exclusive rights to the compound and a related library of analogs as part of the acquisition of Osprey Pharmaceutical Company in April 2006. GTS-21 has been studied in multiple Phase I studies in healthy volunteers and one Phase I/II study in schizophrenic patients. In all studies, the compound was well tolerated. In a Phase I multi-dose, double-blind, placebo controlled study in healthy adults, GTS-21 also demonstrated cognitive enhancement across all doses, with a statistically significant improvement in attention related and memory related tasks (Kitagawa, et al. Neuropsychopharmacology (2003), 28, 542-551).
GT 2016 is an antagonist of histamine H3 receptors (Ki = 43.8 nM). It is selective for H3 over H1 and H2 receptors (IC50 = >10,000 nM for both) and lacks activity against kidney and brain histamine methyltransferase at concentrations up to 3 μM. In vivo, GT 2016 (10 and 30 mg/kg) increases histamine release in the rat parietal cortex. GT-2016 is an H3 antagonist that may play a role in cognition.
Guacetisal is an antitussive and analgesic tolerated by patients with aspirin-asthma. It may be used in the treatment of bronchial inflammatory disorders and chronic obstructive bronchopneumopathy.
Guaifenesin is an expectorant. It inhibits production of mucin 5AC (MUC5AC), reduces mucus viscosity and elasticity, and increases the mucociliary transport rate of endogenous particles in primary human tracheobronchial epithelial cells in a concentration-dependent manner. Guaifenesin (50 mg/kg, p.o.) increases phenol red secretion, a marker of expectorant activity, in rats. Formulations containing guaifenesin have been used as expectorants in the treatment of the common cold and chronic bronchitis. Guaifenesin is an expectorant, widely used in the treatment of cough. Its mode of action involves the alleviating of cough discomfort by increasing sputum volume and decreasing its viscosity, thus resulting in effective cough. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Guaifenesin is a glyceryl guaiacolate with expectorant effects. Guaifenesin increases respiratory tract mucus secretions, acts as an irritant to gastric vagal receptors and recruits efferent parasympathetic reflexes that cause glandular exocytosis. This agent reduces the viscosity of mucus secretion by reducing adhesiveness and surface tension as well as increasing hydration of mucus. Guaifenesin promotes the efficiency of the mucociliary mechanism important in removing accumulated secretions from the upper and lower airway. Guaifenesin, also known as scott-tussin or robitussin, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Guaifenesin is a drug which is used to assist the expectoration of phlegm from the airways in acute respiratory tract infections. Guaifenesin exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Guaifenesin has a bitter taste. Guaifenesin is a potentially toxic compound. Guaifenesin possesses a storied history, having been originally formally approved by the US FDA in 1952 and continues to be one of very few - if not perhaps the only drug that is readily available and used as an expectorant. Since that time the agent has been a combination component of various prescription and non-prescription over-the-counter cough and cold products and is currently a widely available over-the-counter generic medication. Although it is principally believed that guaifenesin elicits an action to facilitate productive cough to manage chest congestion, it is not known whether the agent can reliably mitigate coughing. Regardless, on March 1, 2007, the FDA received a petition asking the FDA to notify the public that some antitussives, expectorants, decongestants, antihistamines, and cough/cold combinations are not known to be safe and effective in children under the age of 6 years. After the negotiation between FDA and major manufacturers, a voluntary transition of labels for not using guaifenesin in children under the age of 4 years was endorsed by FDA in 2008. Furthermore, there has also been contemporary research to suggest that guaifenesin possesses and is capable of demonstrating anticonvulsant and muscle relaxant effects to some degree possibly by acting as an NMDA receptor antagonist.
Guaicyl acetate, also known as eucol or 2-acetoxyanisole, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Guaicyl acetate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, guaicyl acetate is primarily located in the cytoplasm. Guaicyl acetate has a sweet, clove, and dry taste.
Guanadrel sulfate is a sulfate salt resulting from the reaction of 2 eq. guanadrel with 1 eq. sulfuric acid. A postganglionic adrenergic blocking agent formerly used for the management of hypertension, it has been largely superseded by other drugs less likely to cause orthostatic hypotension (dizzy spells on standing up or stretching). It has a role as an adrenergic antagonist and an antihypertensive agent. It contains a guanadrel(1+).
Guanabenz Acetate is an α-adrenoreceptor agonist that is used as an antihypertensive agent. A cell-permeable a2-adrenoceptor agonist that lowers protein misfolding in stressed cells (EC50 ~400nM in tunicamycin treated HeLa cells) and acts as a proteostatis regulator. Shown to selectively bind PPP1R15A/GADD34 and disrupt the PPP1R15A-PP1c complex; sustain eIF2a phosphorylation and increase chaperone availability by attenuating translation. Guanabenz Acetate is the orally bioavailable, acetate salt form of guanabenz, a centrally-acting alpha-2 adrenergic receptor agonist, with anti-hypertensive and potential antineoplastic, cytoprotective and bone resorption inhibitory activities. Upon oral administration, guanabenz suppresses endoplasmic reticulum (ER) stress by inhibiting the stress-induced dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2a), thereby enhancing the phosphorylation level of eIF2a. This causes elF2a-mediated downregulation of the Rac1 pathway, upregulates the expression of activating transcription factor 4 (ATF4), which plays a key role in osteoblastogenesis, and downregulates the expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which is a transcription factor that plays a key role in osteoclastogenesis. This enhances osteoblastogenesis and suppresses osteoclastogenesis. Altogether, this promotes new bone formation and prevents bone degradation. In addition, guanabenz blocks the proliferation, survival, motility and invasiveness of tumor cells through the eIF2a-mediated downregulation of Rac1 signaling. Rac1, a Ras-related small GTPase belonging to the Rho family, plays a key role in tumor cell proliferation, survival and motility. Guanabenz acetate is a dichlorobenzene. An alpha-2 selective adrenergic agonist used as an antihypertensive agent.
Guanethidine, also known as ismelin or octadine, belongs to the class of organic compounds known as guanidines. Guanidines are compounds containing a guanidine moiety, with the general structure (R1R2N)(R3R4N)C=N-R5. Guanethidine is a drug which is used for the treatment of moderate and severe hypertension, either alone or as an adjunct, and for the treatment of renal hypertension. Guanethidine exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Guanethidine has been detected in multiple biofluids, such as urine and blood. Guanethidine can be biosynthesized from azocane and guanidine. Guanethidine is a member of the class of guanidines in which one of the hydrogens of the amino group has been replaced by a 2-azocan-1-ylethyl group. It has a role as an antihypertensive agent, an adrenergic antagonist and a sympatholytic agent. It is a member of guanidines and a member of azocanes. It derives from a guanidine. It derives from a hydride of an azocane. An antihypertensive agent that acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves. It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues.